Cas no 1807114-29-9 (6-Amino-2-phenylpyridine-3-acetic acid)
6-Amino-2-phenylpyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-phenylpyridine-3-acetic acid
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- Inchi: 1S/C13H12N2O2/c14-11-7-6-10(8-12(16)17)13(15-11)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)(H,16,17)
- InChI Key: GRHWNZPLJSGSHH-UHFFFAOYSA-N
- SMILES: OC(CC1=CC=C(N)N=C1C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- XLogP3: 1.6
- Topological Polar Surface Area: 76.2
6-Amino-2-phenylpyridine-3-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014451-250mg |
6-Amino-2-phenylpyridine-3-acetic acid |
1807114-29-9 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029014451-1g |
6-Amino-2-phenylpyridine-3-acetic acid |
1807114-29-9 | 95% | 1g |
$3,155.55 | 2022-03-31 |
6-Amino-2-phenylpyridine-3-acetic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 6-Amino-2-phenylpyridine-3-acetic acid
Introduction to 6-Amino-2-phenylpyridine-3-acetic acid (CAS No. 1807114-29-9)
6-Amino-2-phenylpyridine-3-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807114-29-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule, featuring a pyridine core with amino and acetic acid functional groups, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound's unique arrangement of atoms and substituents makes it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 6-Amino-2-phenylpyridine-3-acetic acid consists of a pyridine ring substituted with an amino group at the 6-position, a phenyl group at the 2-position, and an acetic acid moiety at the 3-position. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry and drug design. The presence of both basic (amino) and acidic (acetic acid) functionalities allows for diverse interactions with biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in pyridine derivatives due to their prevalence in biologically active molecules. Studies have demonstrated that pyridine-based compounds often exhibit potent activity against various diseases, including cancer, infectious disorders, and neurological conditions. The specific substitution pattern of 6-Amino-2-phenylpyridine-3-acetic acid aligns well with these trends, positioning it as a key intermediate in the synthesis of pharmacologically relevant molecules.
One of the most compelling aspects of 6-Amino-2-phenylpyridine-3-acetic acid is its utility as a building block in drug discovery. Researchers have leveraged its scaffold to develop inhibitors targeting enzymes such as kinases and proteases, which are crucial in cellular signaling pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of pathways involved in tumor growth and progression. The ability to modify its structure while retaining its core pharmacophore allows for fine-tuning of biological activity, enabling the creation of highly specific therapeutic agents.
The synthesis of 6-Amino-2-phenylpyridine-3-acetic acid involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Traditional methods often employ palladium-catalyzed cross-coupling reactions to construct the pyridine ring, followed by functional group transformations to introduce the amino and acetic acid groups. Advances in catalytic systems have improved the efficiency and scalability of these processes, making it more feasible to produce this compound on a larger scale for research purposes.
Recent advancements in computational chemistry have further enhanced the understanding of 6-Amino-2-phenylpyridine-3-acetic acid's properties. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing analogs with improved potency and selectivity. Additionally, high-throughput screening methods enable rapid evaluation of large libraries of derivatives, accelerating the discovery process.
The pharmaceutical industry has taken note of 6-Amino-2-phenylpyridine-3-acetic acid's potential, leading to several ongoing clinical trials and preclinical studies. These investigations aim to validate its therapeutic efficacy across different disease models. The compound's ability to modulate key biological pathways makes it a versatile tool for addressing unmet medical needs. As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield novel treatments derived from this scaffold.
Beyond its medicinal applications, 6-Amino-2-phenylpyridine-3-acetic acid has found utility in other scientific domains. For example, it serves as a ligand in coordination chemistry, where it complexes with metal ions to form stable supramolecular structures. These complexes exhibit unique properties that are exploited in catalysis and material science. The broad applicability of this compound underscores its importance as a chemical entity.
The environmental impact of synthesizing and using 6-Amino-2-phenylpyridine-3-acetic acid is also a consideration in modern research practices. Green chemistry principles emphasize sustainable methodologies that minimize waste and hazardous byproducts. Innovations such as flow chemistry and biocatalysis are being integrated into synthetic routes to enhance efficiency while reducing environmental footprint. Such approaches align with global efforts to promote sustainable scientific practices.
In conclusion, 6-Amino-2-phenylpyridine-3-acetic acid (CAS No. 1807114-29-9) is a multifaceted compound with significant implications for pharmaceutical research and development. Its structural features make it an ideal candidate for designing novel therapeutics targeting various diseases. Ongoing studies continue to uncover new applications and refine synthetic methodologies, ensuring its continued relevance in scientific endeavors. As our understanding of biological systems evolves, compounds like this will play an increasingly pivotal role in advancing medical treatments.
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